Cas no 2006287-03-0 (tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate)

Technical Introduction: tert-Butyl N-[(2R)-1-fluoropropan-2-yl]carbamate is a chiral fluorinated carbamate derivative, serving as a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures precise enantioselective transformations, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes. The fluorine substituent introduces unique electronic and steric properties, making it useful for modifying bioactive molecules or probing structure-activity relationships. This compound is particularly relevant in peptidomimetics and drug discovery, where fluorination can improve metabolic stability and binding affinity. High purity and well-defined stereochemistry are critical advantages for reproducible results in research and development. Storage under inert conditions is recommended to maintain integrity.
tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate structure
2006287-03-0 structure
Product name:tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate
CAS No:2006287-03-0
MF:C8H16FNO2
MW:177.216546058655
MDL:MFCD30378923
CID:4634217
PubChem ID:129319737

tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (R)-N-Boc-1-fluoro-2-propylamine
    • tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate
    • (R)-tert-Butyl (1-fluoropropan-2-yl)carbamate
    • tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate
    • MDL: MFCD30378923
    • Inchi: 1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
    • InChI Key: LCYJCLXHXXANCJ-ZCFIWIBFSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@H](C)CF

tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC56759-250mg
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate
2006287-03-0 95%
250mg
£140.00 2024-07-19
Enamine
EN300-22150350-2.5g
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate
2006287-03-0
2.5g
$894.0 2023-09-16
Enamine
EN300-22150350-0.1g
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate
2006287-03-0
0.1g
$402.0 2023-09-16
Enamine
EN300-22150350-0.25g
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate
2006287-03-0
0.25g
$420.0 2023-09-16
abcr
AB532100-1g
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate; .
2006287-03-0
1g
€786.00 2025-02-21
abcr
AB532100-1 g
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate; .
2006287-03-0
1g
€787.60 2023-03-30
abcr
AB532100-250 mg
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate; .
2006287-03-0
250MG
€289.20 2023-03-30
Enamine
EN300-22150350-1.0g
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate
2006287-03-0
1g
$2019.0 2023-05-25
eNovation Chemicals LLC
D776537-1g
(R)-N-Boc-1-fluoro-2-propylamine
2006287-03-0 95%
1g
$650 2024-07-20
Enamine
EN300-22150350-0.05g
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate
2006287-03-0
0.05g
$383.0 2023-09-16

Additional information on tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate

Recent Advances in the Synthesis and Applications of tert-Butyl N-(2R)-1-Fluoropropan-2-ylcarbamate (CAS: 2006287-03-0)

The compound tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate (CAS: 2006287-03-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a chiral building block and intermediate in the synthesis of bioactive molecules. Recent studies have focused on optimizing its synthetic routes, exploring its utility in drug discovery, and investigating its potential as a fluorinated analog in peptide and small-molecule therapeutics. This research brief consolidates the latest findings and developments related to this compound.

Recent synthetic methodologies for tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate have emphasized enantioselective approaches to ensure high optical purity, which is critical for its applications in pharmaceuticals. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient asymmetric synthesis route using chiral auxiliaries, achieving >99% enantiomeric excess (ee). The fluorination step, a key challenge in the synthesis, was optimized using mild fluorinating agents to minimize side reactions and improve yield. These advancements are pivotal for scaling up production while maintaining cost-effectiveness.

In drug discovery, this compound has been employed as a precursor for fluorinated analogs of amino acids and peptides. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its incorporation into fluorinated peptidomimetics, which exhibited enhanced metabolic stability and improved binding affinity to target proteins. The presence of the fluorine atom was shown to modulate the pharmacokinetic properties, such as membrane permeability and half-life, making it a valuable tool for designing next-generation therapeutics.

Furthermore, tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate has been explored in the development of protease inhibitors and kinase modulators. Research published in ACS Medicinal Chemistry Letters (2024) revealed its role in the synthesis of fluorinated inhibitors targeting SARS-CoV-2 main protease (Mpro), where the fluorine substitution contributed to stronger hydrogen bonding interactions with the active site residues. This finding underscores the compound's potential in addressing emerging infectious diseases.

Beyond its pharmaceutical applications, this compound has also been investigated in material science. A recent report in Advanced Synthesis & Catalysis (2024) described its use as a fluorinated linker in the construction of supramolecular assemblies, leveraging the unique electronic properties of fluorine to tune material stability and functionality. Such interdisciplinary applications highlight its broad utility across chemical and biological sciences.

In conclusion, tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate (CAS: 2006287-03-0) continues to be a molecule of interest due to its synthetic accessibility and multifunctional role in medicinal chemistry and beyond. Future research directions may include exploring its applications in radiopharmaceuticals and further optimizing its synthetic protocols for industrial-scale production. The ongoing studies reinforce its importance as a key intermediate in the development of fluorinated bioactive compounds.

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Amadis Chemical Company Limited
(CAS:2006287-03-0)tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate
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